molecular formula C20H26O9 B8113502 (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3,5-diyl diacetate

(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3,5-diyl diacetate

Katalognummer: B8113502
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: DQKIXWPNUCSKEQ-CXQPBAHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3,5-diyl diacetate is a tetrahydropyran derivative featuring multiple functional groups, including acetoxymethyl, benzyloxy, methoxy, and diacetate moieties. The benzyloxy group enhances lipophilicity, while the acetoxymethyl and methoxy groups contribute to steric effects and metabolic stability .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(26-10-15-8-6-5-7-9-15)19(28-14(3)23)20(24-4)29-16/h5-9,16-20H,10-11H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKIXWPNUCSKEQ-CXQPBAHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3,5-diyl diacetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26O10
  • Molecular Weight : 438.43 g/mol
  • CAS Number : 83113-54-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by GLP Bio demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects on several cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The biological activity of (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3,5-diyl diacetate is hypothesized to be linked to its structural features. The presence of acetoxymethyl and benzyloxy groups may enhance its lipophilicity, facilitating membrane penetration and subsequent intracellular activity.

Apoptosis Induction

Flow cytometry analyses showed that treatment with the compound resulted in increased annexin V staining in cancer cells, indicating early apoptotic events. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at GLP Bio, this study evaluated the antimicrobial properties of the compound using various bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth and suggested potential applications in treating bacterial infections.
  • Cytotoxicity Analysis :
    • A research team published findings in a peer-reviewed journal detailing the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The study emphasized the compound's potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-4-(Benzyloxy)-6-Methoxytetrahydro-2H-Pyran-3,5-diyl Diacetate (Target Compound) 4-Benzyloxy, 6-Methoxy, 2-Acetoxymethyl, 3,5-Diacetate ~440 (estimated) High lipophilicity; potential intermediate for glycoside synthesis -
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-Amino-4-(Benzyloxy)tetrahydro-2H-Pyran-3,5-diyl Diacetate 6-Amino (replaces methoxy) 395.41 Increased hydrogen bonding potential; applications in aminoglycoside analogs
Methyl (2R,3S,4S,5R,6S,9R)-4-Benzyloxy-6-(1-Ethoxy-1-Hydroperoxymethyl)-2-Methoxy-3,5-Dimethyltetrahydropyran Hydroperoxymethyl, Ethoxy, Methyl groups 398.19 Oxidative instability; used in radical-mediated reactions
3,5-Dihydroxy-5-Methyltetrahydro-2H-Pyran-2-yl)oxy)-2H-Pyran-3,4-diyl Diacetate Dihydroxy, Methyl, Nitroanilino ~1,153 (C55H64N6O23) High molecular complexity; potential for targeted drug delivery
(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-Hydroxy-2-Methoxytetrahydro-2H-Pyran-3,4-diyl Diacetate 5-Hydroxy (replaces benzyloxy) 320.29 Enhanced hydrophilicity; applications in carbohydrate-based therapeutics
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(Allyloxy)tetrahydro-2H-Pyran-3,4,5-triyl Triacetate Allyloxy, Triacetate - Allyl group enables click chemistry; acute oral toxicity (Category 4)

Functional Group Analysis

  • Benzyloxy vs. Hydroxy/Amino Groups: Replacement of the benzyloxy group (target compound) with a hydroxy () or amino group () significantly alters solubility. The benzyloxy group increases lipophilicity, favoring membrane permeability, while hydroxy and amino groups enhance hydrophilicity and hydrogen bonding, critical for interactions with biological targets .
  • Methoxy vs. Hydroperoxymethyl : The methoxy group in the target compound provides steric hindrance and metabolic stability, whereas the hydroperoxymethyl group in introduces oxidative reactivity, making it suitable for radical-initiated polymerizations or degradation studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.